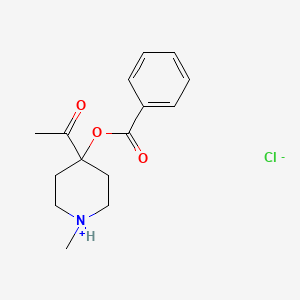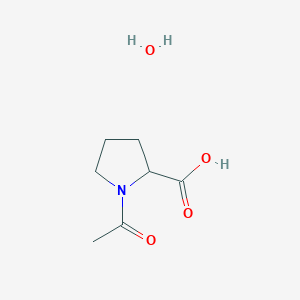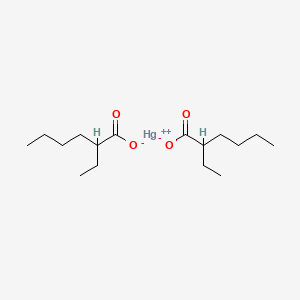
Mercury bis(2-ethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury bis(2-ethylhexanoate) is an organomercury compound with the chemical formula C₁₆H₃₀HgO₄. It is a yellow liquid widely used in various industrial applications, particularly in the production of polyvinyl chloride (PVC) stabilizers and catalysts. This compound is known for its high thermal stability and excellent weather resistance, making it a crucial component in the plastic industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mercury bis(2-ethylhexanoate) typically involves the reaction of mercury(II) oxide or mercury(II) chloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of mercury bis(2-ethylhexanoate) often involves an electrolytic process. This method includes the reaction of mercury with a mixture of 2-ethylhexanoic acid and an aliphatic alcohol in an electrolyzer. The process is conducted under the influence of an electric current, which facilitates the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Mercury bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The carboxylate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides (e.g., chlorine, bromine) or phosphines (e.g., triphenylphosphine) are employed.
Major Products Formed:
Oxidation: Mercury(II) oxide and 2-ethylhexanoic acid.
Reduction: Elemental mercury and 2-ethylhexanoic acid.
Substitution: Various organomercury compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Mercury bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in studies related to mercury toxicity and its effects on biological systems.
Medicine: Research on mercury bis(2-ethylhexanoate) includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is widely used as a heat stabilizer in the production of PVC and other polymers, enhancing their thermal stability and weather resistance
Wirkmechanismus
The mechanism of action of mercury bis(2-ethylhexanoate) involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can result in toxic effects. Additionally, mercury bis(2-ethylhexanoate) can interfere with cellular signaling pathways, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- Mercury(II) acetate
- Mercury(II) chloride
- Mercury(II) nitrate
- Mercury(II) oxide
Comparison: Mercury bis(2-ethylhexanoate) is unique due to its high thermal stability and excellent weather resistance, which are not as pronounced in other mercury compounds. For instance, mercury(II) acetate and mercury(II) chloride are more commonly used in analytical chemistry but lack the same level of stability in industrial applications. Mercury(II) nitrate and mercury(II) oxide are primarily used in laboratory settings and do not offer the same benefits in polymer stabilization .
Eigenschaften
CAS-Nummer |
13170-76-8 |
|---|---|
Molekularformel |
C16H30HgO4 |
Molekulargewicht |
487.00 g/mol |
IUPAC-Name |
2-ethylhexanoate;mercury(2+) |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





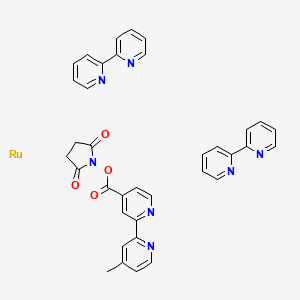


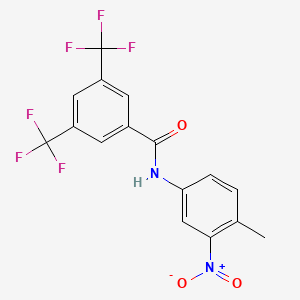

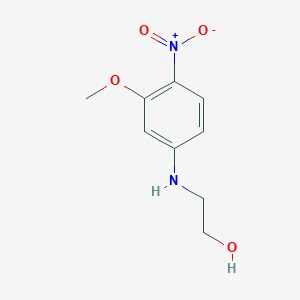
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)
